molecular formula C15H14N2O3 B402669 methyl 2-([1,1'-biphenyl]-4-ylcarbonyl)hydrazinecarboxylate

methyl 2-([1,1'-biphenyl]-4-ylcarbonyl)hydrazinecarboxylate

Cat. No.: B402669
M. Wt: 270.28g/mol
InChI Key: GVQGBRIDXQEKLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 2-([1,1'-biphenyl]-4-ylcarbonyl)hydrazinecarboxylate is a chemical compound with the molecular formula C15H14N2O3 and a molecular weight of 270.28 g/mol . This compound is known for its unique structure, which includes a biphenyl group and a hydrazinecarboxylate moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-([1,1'-biphenyl]-4-ylcarbonyl)hydrazinecarboxylate typically involves the reaction of biphenyl-4-carboxylic acid with hydrazine and methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

methyl 2-([1,1'-biphenyl]-4-ylcarbonyl)hydrazinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted biphenyl compounds. These products are often used in further chemical synthesis and research .

Scientific Research Applications

methyl 2-([1,1'-biphenyl]-4-ylcarbonyl)hydrazinecarboxylate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-([1,1'-biphenyl]-4-ylcarbonyl)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biomolecules, affecting their function and activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 2-([1,1'-biphenyl]-4-ylcarbonyl)hydrazinecarboxylate is unique due to its combination of a biphenyl group and a hydrazinecarboxylate moiety. This structure imparts specific chemical properties and reactivity, making it valuable for various scientific research applications .

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28g/mol

IUPAC Name

methyl N-[(4-phenylbenzoyl)amino]carbamate

InChI

InChI=1S/C15H14N2O3/c1-20-15(19)17-16-14(18)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3,(H,16,18)(H,17,19)

InChI Key

GVQGBRIDXQEKLS-UHFFFAOYSA-N

SMILES

COC(=O)NNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Canonical SMILES

COC(=O)NNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

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